molecular formula C16H14O3S B13751455 4-(1,3-Benzoxathiol-2-yl)-alpha-methylbenzeneacetic acid CAS No. 52787-33-4

4-(1,3-Benzoxathiol-2-yl)-alpha-methylbenzeneacetic acid

Cat. No.: B13751455
CAS No.: 52787-33-4
M. Wt: 286.3 g/mol
InChI Key: IGPHQHDMKZAZHP-UHFFFAOYSA-N
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Description

4-(1,3-Benzoxathiol-2-yl)-alpha-methylbenzeneacetic acid is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a benzoxathiol ring fused to a benzeneacetic acid moiety, which imparts distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-Benzoxathiol-2-yl)-alpha-methylbenzeneacetic acid typically involves multi-step organic reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Benzoxathiol-2-yl)-alpha-methylbenzeneacetic acid undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .

Scientific Research Applications

4-(1,3-Benzoxathiol-2-yl)-alpha-methylbenzeneacetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(1,3-Benzoxathiol-2-yl)-alpha-methylbenzeneacetic acid involves its interaction with specific molecular targets and pathways. The benzoxathiol ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-(1,3-Benzoxathiol-2-yl)-alpha-methylbenzeneacetic acid shares similarities with other benzoxathiol derivatives and benzeneacetic acid analogs.
  • Compounds such as 4-(1,3-Benzoxathiol-2-yl)-alpha-methylbenzenepropanoic acid and 4-(1,3-Benzoxathiol-2-yl)-alpha-methylbenzenebutanoic acid are structurally related.

Uniqueness

The uniqueness of this compound lies in its specific combination of the benzoxathiol ring and the alpha-methylbenzeneacetic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

52787-33-4

Molecular Formula

C16H14O3S

Molecular Weight

286.3 g/mol

IUPAC Name

2-[4-(1,3-benzoxathiol-2-yl)phenyl]propanoic acid

InChI

InChI=1S/C16H14O3S/c1-10(15(17)18)11-6-8-12(9-7-11)16-19-13-4-2-3-5-14(13)20-16/h2-10,16H,1H3,(H,17,18)

InChI Key

IGPHQHDMKZAZHP-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)C2OC3=CC=CC=C3S2)C(=O)O

Origin of Product

United States

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